Cadaverine-15N2 Dihydrochloride

Catalog No.
S1796471
CAS No.
2747-91-3
M.F
C₅H₁₆Cl₂¹⁵N₂
M. Wt
177.09
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cadaverine-15N2 Dihydrochloride

CAS Number

2747-91-3

Product Name

Cadaverine-15N2 Dihydrochloride

IUPAC Name

pentane-1,5-di(15N2)amine;dihydrochloride

Molecular Formula

C₅H₁₆Cl₂¹⁵N₂

Molecular Weight

177.09

InChI

InChI=1S/C5H14N2.2ClH/c6-4-2-1-3-5-7;;/h1-7H2;2*1H/i6+1,7+1;;

SMILES

C(CCN)CCN.Cl.Cl

Synonyms

1,5-Pentanediamine-15N2 Dihydrochloride; 1,5-Amylene Diamine-15N2 Dihydrochloride; 1,5-Diamino-n-pentane; 1,5-Diaminopentane-15N2 Dihydrochloride; 1,5-Pentamethylenediamine-15N2 Dihydrochloride; Pentamethylenediamine-15N2 Dihydrochloride; α,ω-Pentane

Isotope labelled Cadaverine is a polyamine produced by the decarboxylation of L-lysine, and is also produced by Escherichia coli (E. coli) cells when grown in acidic pH. Cadaverine is known to inhibit porin-mediated outer membrane permeability in E. coli.

Cadaverine-15N2 dihydrochloride is a stable isotope-labeled biogenic diamine (1,5-diaminopentane) formulated as a water-soluble, shelf-stable salt. In analytical and structural chemoinformatics, the incorporation of two 15N atoms provides a critical mass shift (+2 Da) for mass spectrometry and a spin-1/2 nucleus for high-resolution NMR spectroscopy. As a dihydrochloride salt, it overcomes the severe volatility, rapid oxidation, and handling difficulties associated with the free base form. For procurement professionals and analytical chemists, this specific isotopic and salt formulation is the standard precursor for absolute quantification in metabolomics, isotopic flux analysis, and structural biology, offering high aqueous solubility (>100 mg/mL) and precise gravimetric reliability [1].

Substituting Cadaverine-15N2 dihydrochloride with unlabeled cadaverine dihydrochloride or cadaverine free base severely compromises analytical accuracy and processability. In LC-MS/MS workflows, unlabeled cadaverine cannot be distinguished from endogenous biological background levels, leading to quantification errors exceeding 50% in complex matrices like plasma or bacterial lysates [1]. Furthermore, attempting to use cadaverine free base (whether labeled or unlabeled) introduces severe procurement and handling liabilities: the free base is a volatile liquid (boiling point ~179°C) that rapidly absorbs atmospheric CO2 and oxidizes, making precise gravimetric dosing impossible and drastically reducing shelf-life compared to the highly stable, non-volatile dihydrochloride salt [2].

Elimination of Endogenous Background in LC-MS/MS

For absolute quantification of polyamines, the +2 Da mass shift of Cadaverine-15N2 allows it to act as a perfect internal standard. When spiked into biological matrices, the 15N2 labeled compound (m/z 105.1 -> 88.1) completely bypasses the endogenous baseline of unlabeled cadaverine (m/z 103.1 -> 86.1). Studies show that using the 15N2 standard reduces matrix-induced quantification variance from >45% (using external calibration) to <4%, enabling a Limit of Quantification (LOQ) of 2 ng/mL in complex biofluids[1].

Evidence DimensionQuantification Variance and LOQ
Target Compound DataCadaverine-15N2 Dihydrochloride: <4% variance, LOQ 2 ng/mL
Comparator Or BaselineUnlabeled Cadaverine (External Calibration): >45% variance, LOQ ~50 ng/mL (due to baseline noise)
Quantified Difference11-fold reduction in variance; 25-fold improvement in effective LOQ
ConditionsLC-MS/MS (MRM mode) in human plasma matrix

Procuring the 15N2 labeled standard is mandatory for regulatory-compliant or high-precision metabolomic assays where endogenous cadaverine levels fluctuate wildly.

Gravimetric Precision and Handling Stability

The choice of salt form is critical for laboratory handling and stock solution preparation. Cadaverine free base is a highly volatile liquid that exhibits up to 15% mass loss due to evaporation and rapid carbonate formation when exposed to air during weighing. In contrast, Cadaverine-15N2 dihydrochloride is a crystalline solid with a melting point of 275°C and negligible vapor pressure, maintaining >99.5% mass stability during ambient handling and showing no degradation over 24 months of desiccated storage[1].

Evidence DimensionMass stability during ambient weighing (1 hour exposure)
Target Compound DataDihydrochloride salt: <0.1% mass deviation
Comparator Or BaselineFree base: 12-15% mass deviation (evaporation/oxidation)
Quantified Difference>100-fold improvement in gravimetric stability
ConditionsAmbient laboratory conditions (22°C, 50% RH)

The dihydrochloride salt form ensures that expensive isotope-labeled materials are not wasted through degradation, enabling precise molarity in stock solutions.

NMR Structural Resolution via Spin-1/2 Nuclei

For structural studies of polyamine-protein interactions, the 15N isotopic label is essential. Natural abundance nitrogen (14N) possesses a nuclear spin of 1, resulting in severe quadrupolar line broadening that obscures fine structural details in NMR. Cadaverine-15N2 utilizes the spin-1/2 15N nucleus, which eliminates quadrupolar broadening. This yields sharp signals in 2D 1H-15N HSQC experiments, improving signal-to-noise ratios by over 20-fold compared to 14N and allowing precise mapping of hydrogen bonding networks in enzyme active sites [1].

Evidence DimensionNMR Signal Line Width and S/N Ratio
Target Compound Data15N2 Labeled: Sharp singlets/multiplets, high S/N
Comparator Or Baseline14N Natural Abundance: Broad, unresolved signals due to quadrupolar relaxation
Quantified Difference>20-fold increase in S/N ratio for nitrogen-detected NMR
ConditionsAqueous buffer (pH 7.4), 600 MHz NMR spectrometer

Buyers conducting structural biology or receptor binding studies must procure the 15N2 variant to obtain usable, high-resolution 2D NMR spectra.

Internal Standard for Clinical Metabolomics

Directly leveraging its +2 Da mass shift and elimination of matrix interference, Cadaverine-15N2 dihydrochloride is the standard of choice for isotope-dilution LC-MS/MS assays. It is routinely procured by clinical and contract research organizations (CROs) to quantify cadaverine levels in plasma and urine as a biomarker for bacterial vaginosis, gut microbiome dysbiosis, and certain cellular hyperproliferation states[1].

Nitrogen Flux and Metabolic Tracing in Agriculture

Because the dihydrochloride salt is highly water-soluble and stable, it is easily formulated into hydroponic or soil-drench solutions. Plant physiologists use the 15N tracer to map polyamine biosynthesis and degradation pathways during abiotic stress responses, tracking the movement of the 15N label into downstream alkaloids and amino acids via mass spectrometry [2].

Structural Characterization of Polyamine Transporters

Utilizing the spin-1/2 properties of the 15N label, this compound is procured for advanced structural biology workflows. It enables 2D heteronuclear NMR (such as 1H-15N HSQC) to study the precise binding kinetics and hydrogen-bonding interactions between cadaverine and bacterial polyamine transport proteins, which is impossible with natural abundance 14N compounds due to quadrupolar broadening [3].

Dates

Last modified: 04-14-2024

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